2-Mercapto-3-(2-methoxy-phenyl)-3H-quinazolin-4-one
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Overview
Description
2-Mercapto-3-(2-methoxy-phenyl)-3H-quinazolin-4-one is a heterocyclic compound that belongs to the quinazolinone family. This compound is characterized by the presence of a quinazolinone core structure, which is a bicyclic system consisting of a benzene ring fused to a pyrimidine ring. The presence of a mercapto group (–SH) and a methoxy-phenyl group (–OCH₃) attached to the quinazolinone core imparts unique chemical properties to this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Mercapto-3-(2-methoxy-phenyl)-3H-quinazolin-4-one typically involves a multi-step reaction process. One common method involves the reaction of anthranilic acid with substituted phenyl isothiocyanate in the presence of a catalyst such as triethylamine in ethanol. This reaction yields 3-aryl-2-thioxo-2,3-dihydroquinazolinone derivatives, which are then further reacted with bromoacetophenone derivatives to obtain fully functionalized quinazolinone derivatives .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Mercapto-3-(2-methoxy-phenyl)-3H-quinazolin-4-one undergoes various chemical reactions, including:
Oxidation: The mercapto group (–SH) can be oxidized to form disulfides or sulfonic acids.
Reduction: The quinazolinone core can be reduced under specific conditions to yield dihydroquinazolinone derivatives.
Substitution: The methoxy-phenyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions include disulfides, sulfonic acids, dihydroquinazolinone derivatives, and various substituted quinazolinone derivatives.
Scientific Research Applications
2-Mercapto-3-(2-methoxy-phenyl)-3H-quinazolin-4-one has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Research has explored its potential as an anticancer agent due to its ability to interact with specific molecular targets.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Mercapto-3-(2-methoxy-phenyl)-3H-quinazolin-4-one involves its interaction with specific molecular targets. For example, as an α-glucosidase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of carbohydrates into glucose. This competitive inhibition mechanism reduces the postprandial rise in blood glucose levels .
Comparison with Similar Compounds
Similar Compounds
2-Mercapto-3-(2-methoxybenzyl)quinazolin-4(3H)-one: Similar in structure but with a benzyl group instead of a phenyl group.
3-(2-Methoxyphenyl)-2-thioxo-2,3-dihydroquinazolin-4-one: Lacks the mercapto group.
2-Mercapto-3-(2-methoxyphenyl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one: Contains additional fused rings.
Uniqueness
2-Mercapto-3-(2-methoxy-phenyl)-3H-quinazolin-4-one is unique due to the presence of both the mercapto and methoxy-phenyl groups, which confer distinct chemical reactivity and biological activity
Properties
IUPAC Name |
3-(2-methoxyphenyl)-2-sulfanylidene-1H-quinazolin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O2S/c1-19-13-9-5-4-8-12(13)17-14(18)10-6-2-3-7-11(10)16-15(17)20/h2-9H,1H3,(H,16,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGNPPCHTDPKYOJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2C(=O)C3=CC=CC=C3NC2=S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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